molecular formula C7H11BrN4O B3197309 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide CAS No. 1004644-56-7

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B3197309
CAS No.: 1004644-56-7
M. Wt: 247.09 g/mol
InChI Key: GEMKUEMXLAFNKO-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a bromo and methyl substitution on the pyrazole ring, along with a propanehydrazide moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of liver alcohol dehydrogenase, affecting the enzyme’s activity . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanehydrazide is unique due to its specific combination of bromo, methyl, and propanehydrazide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-bromo-3-methylpyrazol-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN4O/c1-5-6(8)4-12(11-5)3-2-7(13)10-9/h4H,2-3,9H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMKUEMXLAFNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)CCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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